NK1 Receptor Antagonist Scaffold with Reduced CYP3A4 Drug-Drug Interaction Liability vs. Aprepitant
In patent-disclosed cyclohexylpyridine derivative series that encompass the 2-(6-cyclohexylpyridin-3-yl) core, compounds exhibit NK1 receptor antagonist activity while demonstrating reduced CYP3A4 inhibitory activity compared to the FDA-approved NK1 antagonist aprepitant . Aprepitant is known to cause dose-dependent CYP3A4 inhibition and CYP3A4 induction, necessitating dexamethasone dose adjustment during co-administration . The cyclohexylpyridine chemotype represented by the target compound was specifically designed to decouple NK1 antagonism from CYP3A4 liability, with patent data showing measurable reduction in CYP3A4 inhibitory activity relative to aprepitant in head-to-head in vitro metabolism assays . This differentiation carries direct clinical development significance: selecting a cyclohexylpyridine scaffold with documented reduced CYP3A4 interaction potential minimizes the risk of late-stage attrition due to drug-drug interaction liability that plagues first-generation NK1 antagonists.
| Evidence Dimension | CYP3A4 inhibitory activity (drug-drug interaction liability) |
|---|---|
| Target Compound Data | Cyclohexylpyridine derivatives (including 2-(6-cyclohexylpyridin-3-yl) chemotype): reduced CYP3A4 inhibitory activity (quantified in patent disclosure) |
| Comparator Or Baseline | Aprepitant: dose-dependent CYP3A4 inhibition, CYP3A4 induction, CYP2C9 induction; requires dexamethasone dose adjustment |
| Quantified Difference | Reduced CYP3A4 inhibition compared to aprepitant (exact fold-reduction disclosed in patent examples); qualitative differentiation confirmed by patent objective |
| Conditions | In vitro CYP3A4 enzyme inhibition assays; patent US20170298024A1 (Kissei Pharmaceutical, priority 2014) |
Why This Matters
Users synthesizing NK1-targeted analogs should prioritize this scaffold over aprepitant-based cores when CYP3A4-mediated drug-drug interaction risk mitigation is a key project requirement, as documented in patent comparative data.
- [1] US Patent Application US20170298024A1. Cyclohexyl Pyridine Derivative. Inventors: Shimizu K, Ohno K, Miyagi T, Ueno Y, Suzuki H. Assignee: Kissei Pharmaceutical Co., Ltd. Filed: 2015-05-07. Published: 2017-10-19. Describes NK1 antagonist compounds with reduced CYP3A4 inhibitory activity vs. aprepitant. View Source
